2-Chloro-3-(2-phenoxyethoxy)pyrazine
Description
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-chloro-3-(2-phenoxyethoxy)pyrazine |
InChI |
InChI=1S/C12H11ClN2O2/c13-11-12(15-7-6-14-11)17-9-8-16-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI Key |
RTIIHAFMXNGVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=NC=CN=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Substituent Effects on Physicochemical Properties
The substituent at position 3 significantly influences molecular weight, polarity, and stability. Key analogs include:
Table 1: Comparative Physicochemical Properties
- Lipophilicity: The phenoxyethoxy group in the target compound likely increases logP compared to smaller substituents like methoxymethyl or chloromethyl, enhancing membrane permeability for biological applications .
- Thermal Stability: Pyrazines with ether or thioether linkages (e.g., phenoxyethoxy, quinolylthio) may exhibit lower thermal stability than aryl-substituted analogs due to susceptibility to oxidative degradation .
Antimicrobial Potential :
- Pyrazines with bulky substituents (e.g., phenoxyethoxy, quinolylthio) may exhibit enhanced antimicrobial activity due to improved interaction with microbial membranes . For example, 2-chloro-3-(2-quinolylthio)pyrazine showed distinct IR spectral features correlated with antibacterial properties .
- Limitation : Direct comparisons are scarce, as most studies focus on methyl- or phenyl-substituted pyrazines .
Flavor Chemistry :
- Pyrazines with methoxymethyl or methyl groups (e.g., 2-ethyl-5-methylpyrazine) contribute to roasted flavors but degrade at high temperatures . The phenoxyethoxy substituent’s stability under thermal processing remains unstudied.
Agricultural and Industrial Relevance
- Volatility: Compounds like 2-chloro-3-(methoxymethyl)pyrazine are more volatile, making them suitable for aerosol applications, whereas the phenoxyethoxy analog’s larger size may limit vapor pressure .
- Maillard Reaction: Pyrazines derived from amino acids (e.g., lysine) dominate flavor profiles, but synthetic analogs like the target compound could modulate reaction pathways in food systems .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-3-(2-phenoxyethoxy)pyrazine, and how can reaction yields be improved?
Methodological Answer:
- Step 1: Precursor Selection
Start with 3-hydroxypyrazine derivatives (e.g., 3-hydroxypyrazine-2-carboxamide) and employ halogenation using POCl₃ to introduce chlorine at the 2-position. For phenoxyethoxy substitution, use nucleophilic aromatic substitution (SNAr) with 2-phenoxyethanol under basic conditions (e.g., NaH or K₂CO₃) . - Step 2: Reaction Optimization
Heating durations (12–24 hours) and solvent choice (DCM or 1,4-dioxane) significantly impact yields. For example, reports 69–90% yields for analogous pyrazine derivatives via refluxing in aprotic solvents. Use LCMS or TLC to monitor reaction progress . - Step 3: Purification
Employ silica gel chromatography with gradients (e.g., 98:2 cyclohexane/EtOAc) to isolate the product. Purity can exceed 90% with careful fraction collection .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the phenoxyethoxy group will show characteristic δH ~4.5–4.7 ppm (OCH₂CH₂O) and δC ~65–70 ppm (CH₂-O) . - High-Resolution Mass Spectrometry (HRMS):
Compare experimental [M+H]⁺ values with theoretical calculations (e.g., C₁₂H₁₂ClN₂O₂: exact mass 265.0615). Discrepancies >5 ppm warrant reanalysis . - Melting Point (MP):
Determine MP via differential scanning calorimetry (DSC). Analogous compounds in exhibit MPs of 121–122°C, indicating high crystallinity .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and photophysical properties of this compound?
Methodological Answer:
- Step 1: Model Hamiltonian Construction
Develop a 24-mode Hamiltonian (as in ) to simulate vibrational modes and excited-state dynamics. Include S₁/S₂ potential energy surfaces (PESs) to account for conical intersections . - Step 2: Multiconfiguration Time-Dependent Hartree (MCTDH) Simulations
Use MCTDH to propagate wave packets and predict UV-Vis absorption spectra. Compare with experimental spectra to validate coupling between electronic states . - Step 3: Symmetry Analysis
Apply point-group theory (e.g., C₂v symmetry for pyrazine derivatives) to interpret forbidden/allowed transitions. This resolves discrepancies in emission lifetimes near metallic surfaces .
Q. What strategies address contradictions in spectral data or reactivity observed for halogenated pyrazines?
Methodological Answer:
- Case Study: Variable NMR Shifts
If δC for the pyrazine ring deviates >2 ppm from literature (e.g., vs. 4), check for solvent effects (CDCl₃ vs. DMSO-d₆) or paramagnetic impurities. Use deuterated solvents and degas samples . - Reactivity Discrepancies
For unexpected byproducts (e.g., triazole formation in ), conduct kinetic isotope effect (KIE) studies or DFT calculations to identify competing pathways (e.g., Hofmann vs. Curtius rearrangements) .
Q. How can this compound be integrated into redox-active coordination polymers for spintronics?
Methodological Answer:
- Ligand Design
Utilize the pyrazine nitrogen lone pairs to coordinate transition metals (e.g., Cr²⁺/Cr³⁺). shows that electron transfer from Cr(II) to pyrazine ligands enhances conductivity (σ ~10⁻³ S/cm) . - Magnetic Characterization
Perform SQUID magnetometry to detect ferrimagnetic ordering (T_c >50 K). Compare with parent compounds (e.g., CrCl₂(pyrazine)₂) to assess redox-induced changes in coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
